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For Researchers, Scientists, and Drug Development Professionals

Introduction
Boditrectinib (also known as AUM601, CHC2014, and NOV1601) is a potent and selective,

orally bioavailable, small molecule inhibitor of the Tropomyosin Receptor Kinase (TRK) family

of receptor tyrosine kinases.[1] It is designed to target not only the wild-type TRKA, TRKB, and

TRKC proteins but also to overcome acquired resistance mutations that can emerge during

treatment with first-generation TRK inhibitors. This guide provides a comprehensive overview

of Boditrectinib's targets, molecular interactions, and the experimental methodologies used to

characterize its activity, presenting a valuable resource for researchers in the field of oncology

and drug development.

Core Targets and Molecular Interactions
Boditrectinib is classified as a pan-TRK inhibitor, demonstrating activity against all three

members of the TRK family: TRKA, TRKB, and TRKC. These receptors are encoded by the

NTRK1, NTRK2, and NTRK3 genes, respectively. In normal physiology, TRK receptors play a

crucial role in the development and function of the nervous system. However, chromosomal

rearrangements resulting in NTRK gene fusions can lead to the expression of chimeric TRK

fusion proteins. These fusion proteins are constitutively active, driving oncogenic signaling

independent of ligand binding and promoting tumor cell proliferation and survival.
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Boditrectinib exerts its therapeutic effect by binding to the ATP-binding pocket of the TRK

kinase domain, thereby inhibiting its phosphorylation activity and blocking downstream

signaling cascades.

Acquired Resistance Mutations
A significant challenge in cancer therapy with targeted inhibitors is the development of acquired

resistance. In the context of TRK inhibition, resistance can arise from mutations within the TRK

kinase domain. Boditrectinib has been specifically designed to be effective against common

resistance mutations, including those in the solvent front, gatekeeper, and xDFG motif regions.

Quantitative Analysis of Kinase Inhibition
While specific IC50 values for Boditrectinib (AUM601) are not yet publicly available in

extensive peer-reviewed literature, the following tables provide a comparative overview of the

inhibitory activities of other well-characterized first and second-generation TRK inhibitors

against wild-type and mutant TRK kinases. This data, derived from cellular proliferation assays

using engineered Ba/F3 cells, serves as a benchmark for understanding the landscape of TRK

inhibition.

Inhibitor
TRKA (Wild-Type)
IC50 (nM)

TRKB (Wild-Type)
IC50 (nM)

TRKC (Wild-Type)
IC50 (nM)

Larotrectinib 23.5 - 49.4 23.5 - 49.4 23.5 - 49.4

Entrectinib 0.3 - 1.3 0.3 - 1.3 0.3 - 1.3

Selitrectinib 1.8 - 3.9 1.8 - 3.9 1.8 - 3.9

Repotrectinib <0.2 <0.2 <0.2
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Mutation Type
Larotrectinib
IC50 (nM)

Entrectinib
IC50 (nM)

Selitrectinib
IC50 (nM)

Repotrectinib
IC50 (nM)

Solvent Front

Mutations
>600

>400-fold

decrease
2 - 10 3 - 4

Gatekeeper

Mutations
>600 <0.2 - 60.4 - -

xDFG Mutations >1500 138 - 876 124 - 341 14.6 - 67.6

Compound

Mutations
>600

>400-fold

decrease
-

~10-fold more

potent than

Selitrectinib

Signaling Pathways and Downstream Effects
Inhibition of TRK kinase activity by Boditrectinib is expected to disrupt key downstream

signaling pathways that are critical for tumor cell growth and survival. The primary pathways

implicated in TRK-mediated oncogenesis are the Mitogen-Activated Protein Kinase (MAPK)

and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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